molecular formula C24H23N3O5S2 B11073767 N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea

Cat. No.: B11073767
M. Wt: 497.6 g/mol
InChI Key: UAQMDZRFUXCRKG-UHFFFAOYSA-N
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Description

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-[4-(morpholinosulfonyl)phenyl]thiourea: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dibenzofuran core, a morpholinosulfonyl group, and a thiourea linkage, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-[4-(morpholinosulfonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the dibenzofuran core. The methoxylation of dibenzofuran can be achieved using methanol and a suitable catalyst under reflux conditions. The resulting 2-methoxydibenzo[b,d]furan is then subjected to further functionalization to introduce the thiourea and morpholinosulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-[4-(morpholinosulfonyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-[4-(morpholinosulfonyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-[4-(morpholinosulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro1Benzothieno[2,3-D]Pyrimidin-2-YL]Sulfanyl}Acetamide
  • 2-[(2-Methoxydibenzo[B,D]furan-3-YL)Amino]-2-Oxoethyl N-(Phenylsulfonyl)-D-Valinate
  • N-(2-Methoxydibenzo[B,D]furan-3-YL)Benzenesulfonamide

Uniqueness

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-[4-(morpholinosulfonyl)phenyl]thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dibenzofuran core provides structural rigidity, while the morpholinosulfonyl and thiourea groups offer opportunities for diverse chemical modifications and interactions.

Properties

Molecular Formula

C24H23N3O5S2

Molecular Weight

497.6 g/mol

IUPAC Name

1-(2-methoxydibenzofuran-3-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea

InChI

InChI=1S/C24H23N3O5S2/c1-30-23-14-19-18-4-2-3-5-21(18)32-22(19)15-20(23)26-24(33)25-16-6-8-17(9-7-16)34(28,29)27-10-12-31-13-11-27/h2-9,14-15H,10-13H2,1H3,(H2,25,26,33)

InChI Key

UAQMDZRFUXCRKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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